molecular formula C17H13N3O4S B4820536 N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide

N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide

Cat. No. B4820536
M. Wt: 355.4 g/mol
InChI Key: LQPXVSDPGUDNMY-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide, also known as BTH or benzothiadiazole hydrazide, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BTH is a heterocyclic compound that contains both a benzodioxole and a benzothienyl group.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the activation of plant defense mechanisms and the inhibition of viral replication. N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide has been shown to induce the expression of genes involved in plant defense, such as pathogenesis-related proteins, and to stimulate the production of phytohormones, such as salicylic acid. In viruses, N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide has been shown to inhibit the activity of viral enzymes, such as the RNA-dependent RNA polymerase.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects, depending on the application and concentration. In plants, N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide has been shown to induce the accumulation of reactive oxygen species, which can lead to oxidative stress and cell death. In animals, N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide has been shown to have anti-inflammatory and analgesic properties, as well as the potential to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide can be unstable in certain conditions, such as acidic or basic environments, and its effects can be influenced by various factors, such as temperature and pH. Additionally, the efficacy of N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide can vary depending on the application and concentration.

Future Directions

There are several future directions for the research of N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide. In agriculture, further studies are needed to optimize the use of N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide as a plant resistance inducer and to understand its effects on non-target organisms. In medicine, more research is needed to elucidate the mechanism of action of N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide and to develop N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide-based drugs with improved efficacy and specificity. In material science, N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide can be used as a building block for the synthesis of various functional materials, and further studies are needed to explore its potential applications in this field.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide is a synthetic compound that has shown potential applications in various fields, including agriculture, medicine, and material science. The synthesis of N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride and 1-benzothiophene-3-carbohydrazide. N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide has been shown to induce plant resistance, inhibit viral replication, and have anti-inflammatory and anticancer properties. However, further studies are needed to optimize the use of N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide and to explore its potential applications in various fields.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide has been shown to induce plant resistance to various pathogens and pests, making it a potential alternative to chemical pesticides. In medicine, N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide has been investigated for its anticancer and antiviral properties. In material science, N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide has been used as a building block for the synthesis of various functional materials, such as fluorescent dyes and conducting polymers.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-benzothiophene-3-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-16(12-8-25-15-4-2-1-3-11(12)15)19-20-17(22)18-10-5-6-13-14(7-10)24-9-23-13/h1-8H,9H2,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPXVSDPGUDNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NNC(=O)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide
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N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide
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N-1,3-benzodioxol-5-yl-2-(1-benzothien-3-ylcarbonyl)hydrazinecarboxamide
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